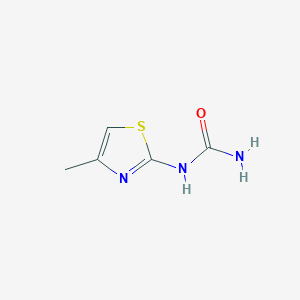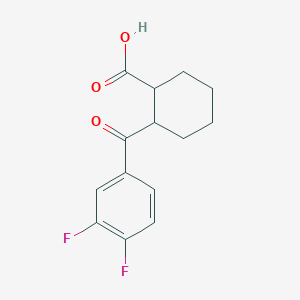
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is a saturated derivative of phenanthrene, characterized by the presence of six hydrogen atoms added to the phenanthrene structure
Métodos De Preparación
The synthesis of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene under specific conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete saturation of the phenanthrene molecule.
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of phenanthrenequinone derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
Aplicaciones Científicas De Investigación
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory and antioxidant properties.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.
Mecanismo De Acción
The mechanism of action of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound can also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which is unsaturated and exhibits different chemical reactivity.
Carnosic Acid: A related compound with antioxidant properties, used in various biological applications.
Napyradiomycins: A group of compounds with similar polycyclic structures, known for their antibacterial activities.
The uniqueness of this compound lies in its saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts.
Propiedades
Número CAS |
16804-85-6 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,12,14H,2,4,6,8H2/t12-,14+/m0/s1 |
Clave InChI |
KLOAGCHCLPAICO-GXTWGEPZSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)C=CC3=CC=CC=C23 |
SMILES canónico |
C1CCC2C(C1)C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
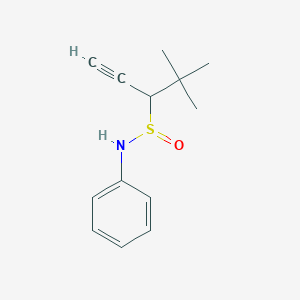
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
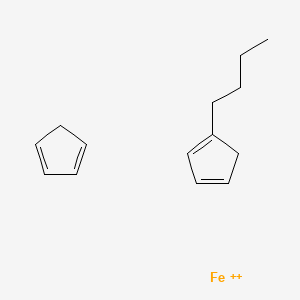
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
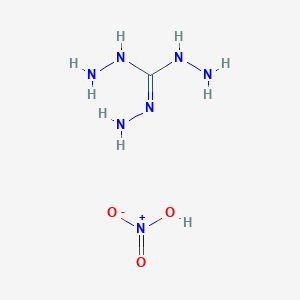
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)



![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
